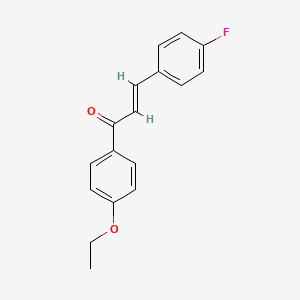

(E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Description

(E)-1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging two aromatic rings: a 4-ethoxyphenyl group (electron-donating ethoxy substituent) and a 4-fluorophenyl group (electron-withdrawing fluorine substituent). This structural motif confers unique electronic and steric properties, making it a subject of interest in materials science, medicinal chemistry, and crystallography. Its synthesis typically involves Claisen-Schmidt condensation between 4-ethoxyacetophenone and 4-fluorobenzaldehyde under basic conditions .

Properties

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO2/c1-2-20-16-10-6-14(7-11-16)17(19)12-5-13-3-8-15(18)9-4-13/h3-12H,2H2,1H3/b12-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKFKIMSPUKCGT-LFYBBSHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under conditions such as acidic or basic environments.

Major Products Formed

Oxidation: Epoxides, ketones, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted chalcones or related derivatives.

Scientific Research Applications

Biological Activities

The compound has been investigated for several pharmacological properties:

- Antimicrobial Activity : Studies indicate that chalcone derivatives can exhibit significant antimicrobial effects against various pathogens. For instance, (E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has shown promising results in inhibiting bacterial growth, which could be beneficial in developing new antibiotics .

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells. Its mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival .

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation by modulating cytokine release and inhibiting inflammatory mediators .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers |

Structure and Crystallization

Recent studies have provided insights into the crystallization properties of this compound. The compound crystallizes in the orthorhombic space group Pca21, with notable hydrogen bonding and π–π stacking interactions contributing to its stability .

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | Pca21 |

| Unit Cell Volume | Not specified |

| Hydrogen Bonds | Present |

| π–π Stacking | Observed |

Industrial Applications

In addition to its biological applications, this compound serves as an intermediate in organic synthesis and is explored for developing new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Chalcones

Substituent Effects on Crystal Packing

The crystal structure of the title compound has been compared to three 4-fluorophenyl-substituted chalcones:

(E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one : Methyl substituent induces tighter packing due to hydrophobic interactions.

(E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one : Hydroxyl group facilitates hydrogen bonding, enhancing lattice stability.

(E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one : Methoxy group provides moderate steric hindrance compared to ethoxy .

The ethoxy group in the title compound introduces greater conformational flexibility and weaker intermolecular interactions than methoxy or hydroxyl analogs, leading to distinct supramolecular arrangements .

Table 1: Structural Features of Selected Chalcones

Enzyme Inhibition Potential

- MAO-A Inhibition: Morpholine-based analogs like (E)-3-(4-fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C3) exhibit reversible MAO-A inhibition (IC₅₀ = 0.89 µM), suggesting fluorophenyl groups enhance binding to enzyme active sites. The ethoxy group in the title compound may reduce potency compared to morpholine derivatives due to lower basicity .

- Antimicrobial Activity : The title compound shares structural similarities with (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, which showed moderate activity against S. aureus (MIC = 32 µg/mL). The ethoxy substituent may improve lipid solubility, enhancing membrane penetration .

Protein Interaction Studies

Optical and Electronic Properties

Nonlinear Optical (NLO) Response

The title compound’s fluorophenyl group enhances electron-withdrawing capacity, while the ethoxy group donates electrons, creating a push-pull system. This contrasts with (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one , which exhibits superior NLO properties due to increased fluorine-induced polarization (hyperpolarizability = 1.92 × 10⁻³⁰ esu) .

Hirshfeld Surface Analysis

Compared to (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , the title compound shows reduced C–H···π interactions (14.3% vs. 18.7%) but increased F···H contacts (9.1% vs. 2.4%), highlighting fluorine’s role in stabilizing crystal lattices .

Biological Activity

(E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, a member of the chalcone family, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 270.298 g/mol. The compound features two aromatic rings substituted at the para position, which is characteristic of chalcones. The structure allows for significant conjugation, contributing to its biological activity.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1582302-81-5 |

| Molecular Formula | C17H15FO2 |

| Molecular Weight | 270.298 g/mol |

| MDL Number | MFCD00815514 |

2. Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction conditions allow for the formation of the chalcone structure through an aldol condensation mechanism.

3. Biological Activity

Chalcones are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities associated with this compound are detailed below.

3.1 Anticancer Activity

Research indicates that chalcones can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that this compound exhibits antiproliferative effects on HeLa cells by disrupting microtubule dynamics, leading to mitotic delay and cell death .

Table 2: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | Not specified | Disruption of microtubule dynamics |

| MCF7 | Not specified | Induction of apoptosis |

3.2 Antimicrobial Activity

Chalcones have also been reported to possess significant antimicrobial properties. This compound has shown activity against various bacterial strains, although specific MIC values for this compound have not been extensively documented in the available literature.

Table 3: Antimicrobial Activity Overview

3.3 Anti-inflammatory Properties

Chalcones are recognized for their anti-inflammatory effects as well. They can inhibit pro-inflammatory cytokines and enzymes, which may contribute to their therapeutic potential in inflammatory diseases.

4. Case Studies

Several studies have highlighted the potential applications of chalcone derivatives in medicinal chemistry. For instance:

Q & A

Q. What synthetic methodologies are optimal for preparing (E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction between 4-ethoxyacetophenone and 4-fluorobenzaldehyde. Key steps include:

- Reaction conditions : Use of NaOH (10% aqueous) in ethanol at 0–5°C for 3 hours to achieve high stereoselectivity for the E-isomer .

- Purification : Recrystallization from ethanol or toluene yields pure crystals suitable for structural analysis .

- Yield optimization : Adjusting molar ratios (1:1 ketone/aldehyde) and reaction time minimizes side products like diastereomers or oligomers .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

- X-ray crystallography : Single-crystal XRD analysis provides definitive proof of the E-geometry by measuring the C=C bond torsion angle (~180°) .

- NMR spectroscopy : Trans coupling constants (J = 15–16 Hz) between the α- and β-protons in the NMR spectrum confirm the trans arrangement .

- FT-IR : A strong absorption band near 1650 cm (C=O stretch) and 1600 cm (conjugated C=C) supports the chalcone structure .

Q. What crystallization techniques yield high-quality crystals for XRD studies?

- Slow evaporation : Dissolve the compound in ethanol or toluene, then allow slow solvent evaporation at room temperature to form well-defined monoclinic or triclinic crystals .

- Thermodynamic control : Maintain low supersaturation to avoid defects; use seed crystals if necessary .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data in analyzing electronic properties?

- Geometry optimization : DFT calculations (B3LYP/6-311G**) align with XRD data, validating bond lengths and angles within 1–2% deviation .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO energy gaps (~4.5 eV) predict charge transfer interactions, relevant for nonlinear optical (NLO) applications .

- Electrostatic potential maps : Identify electron-rich regions (e.g., ethoxy and fluorine substituents) for reactivity studies .

Q. What strategies resolve contradictions in spectroscopic data across studies?

- Solvent effects : UV-Vis absorption maxima may shift due to polar solvents (e.g., λ = 350 nm in ethanol vs. 340 nm in hexane) .

- Crystal packing : Intermolecular interactions (e.g., C–H···O/F) in XRD structures can alter vibrational modes observed in FT-IR or Raman spectra .

- Validation : Cross-check data with multiple techniques (e.g., NMR crystallography) to address discrepancies .

Q. How can substituents (ethoxy, fluoro) influence the compound’s nonlinear optical (NLO) properties?

- Hyperpolarizability (β) : Fluorine’s electron-withdrawing effect enhances β values (~2–3× higher than methoxy analogs) due to increased dipole moment .

- Z-scan measurements : Ethoxy groups improve thermal stability (T > 200°C), enabling high laser damage thresholds in NLO devices .

- DFT-derived NLO metrics : Compare β and γ with experimental hyper-Rayleigh scattering data to validate performance .

Q. What experimental designs assess the compound’s potential as an antimicrobial agent?

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .

- MIC determination : Use microdilution methods with resazurin dye to quantify minimum inhibitory concentrations .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., chloro, methoxy derivatives) to identify substituent effects on bioactivity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.